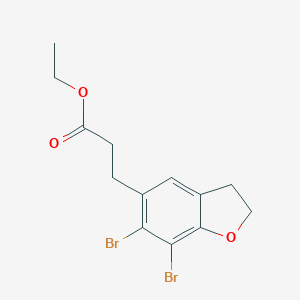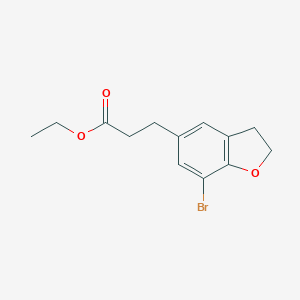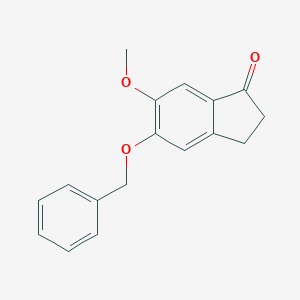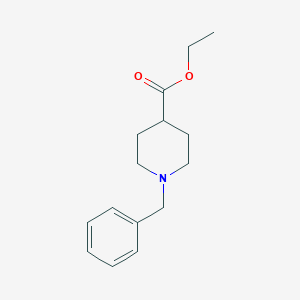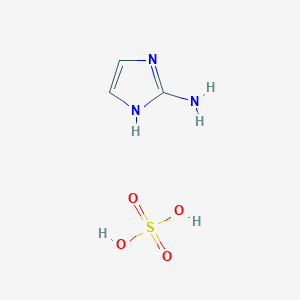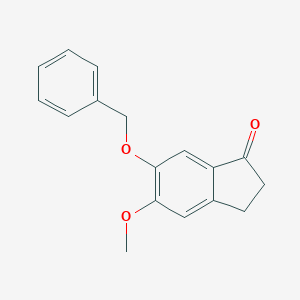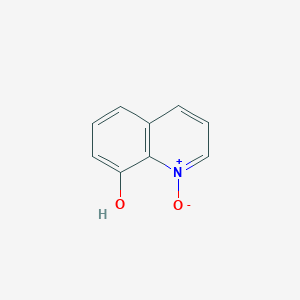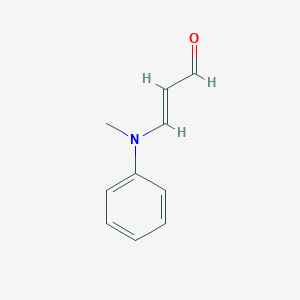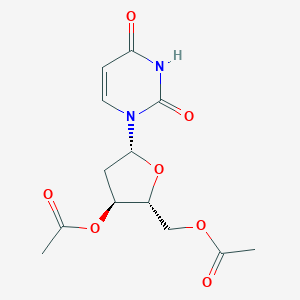
((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains elements of tetrahydrofuran and dihydropyrimidinone structures, commonly utilized in pharmaceutical chemistry for their biological activities. Its synthesis and properties are of interest due to the potential for various chemical reactions and biological applications, though this summary will focus on the chemical aspects excluding drug usage and side effects.
Synthesis Analysis
The synthesis of compounds related to the target molecule involves multi-step organic reactions, including the formation of dihydropyrimidinone rings via condensation reactions and the introduction of tetrahydrofuran units. One method for synthesizing similar compounds involves using substrates like 5-fluorouracil-1-yl acetic acid and amino acid esters in the presence of coupling reagents, yielding high product yields under controlled conditions (Xiong Jing, 2011). Another approach involves the asymmetric synthesis of tetrahydrofuran derivatives through dihydroxylation and subsequent chemical modifications, demonstrating the importance of stereochemistry in synthesizing such complex molecules (Yifeng Dai et al., 2015).
Molecular Structure Analysis
The molecular structure of compounds containing tetrahydrofuran and dihydropyrimidinone units exhibits a high degree of complexity, with multiple stereocenters and functional groups contributing to their chemical behavior. X-ray crystallography studies of similar compounds reveal detailed insight into their molecular conformations, intermolecular interactions, and the impact of substituents on their overall structure (Xiaoqing Cai et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves nucleophilic substitutions, hydrogenations, and rearrangements, heavily influenced by the presence of functional groups like acetoxy, methyl esters, and dihydropyrimidinone. Studies on similar molecules have highlighted the catalytic hydrogenation of dihydrooxazines to produce tetrahydrofuran derivatives, showcasing the versatility of these compounds in undergoing chemical transformations (A. Sukhorukov et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and specific rotations, are closely related to their molecular structure and functional groups. The crystallographic analysis provides essential data on their solid-state configurations, further contributing to our understanding of their physical characteristics (P. Yin et al., 2008).
Chemical Properties Analysis
Chemical properties, including reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to undergo specific reactions, define the utility of these compounds in synthetic chemistry. Their chemical behavior is often investigated through reactions like Biginelli condensation for dihydropyrimidinone derivatives or the synthesis of tetrahydrofuran units via ring-closing metathesis and subsequent modifications (G. Aridoss & Y. Jeong, 2010).
安全和危害
属性
IUPAC Name |
[(2R,3S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O7/c1-7(16)20-6-10-9(21-8(2)17)5-12(22-10)15-4-3-11(18)14-13(15)19/h3-4,9-10,12H,5-6H2,1-2H3,(H,14,18,19)/t9-,10+,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLQOCSQUSRPDH-HOSYDEDBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(CC(O1)N2C=CC(=O)NC2=O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427739 |
Source


|
| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2R,3S,5R)-3-Acetoxy-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate | |
CAS RN |
13030-62-1 |
Source


|
| Record name | 3',5'-Di-O-acetyl-2'-deoxyuridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


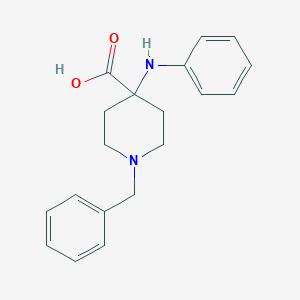
![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)
![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)

